N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an ethanesulfonylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using phenol derivatives.
Ethanesulfonylbenzamide Formation: The ethanesulfonylbenzamide structure is formed by reacting ethanesulfonyl chloride with an amine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride are commonly used .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydrobenzothiazole derivatives
Substitution: Various substituted benzothiazole and phenyl derivatives
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and function.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific molecular pathways.
Molecular Targets: The compound interacts with enzymes and receptors involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzothiazol-2-yl)phenyl]-octanamide
- N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide
- N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide is unique due to its ethanesulfonylbenzamide structure, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-2-30(27,28)20-10-6-3-7-16(20)21(26)23-14-11-12-15(18(25)13-14)22-24-17-8-4-5-9-19(17)29-22/h3-13,25H,2H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIOIELRBURKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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